molecular formula C14H17N7O2S B11002694 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11002694
M. Wt: 347.40 g/mol
InChI Key: AKBIYBUVPRKVSH-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a thiazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of the Pyrimidine Ring: The pyrimidine ring is attached through condensation reactions with appropriate pyrimidine derivatives.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
  • 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-pyrrolidinecarbodithioate
  • [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] N,N-diethylcarbamodithioate

Uniqueness

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to the presence of both pyrimidine and piperazine rings, which are not commonly found together in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17N7O2S

Molecular Weight

347.40 g/mol

IUPAC Name

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C14H17N7O2S/c22-11(19-13-17-4-9-24-13)10-18-14(23)21-7-5-20(6-8-21)12-15-2-1-3-16-12/h1-4,9H,5-8,10H2,(H,18,23)(H,17,19,22)

InChI Key

AKBIYBUVPRKVSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

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